![molecular formula C13H15ClN2O2 B1461871 6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride CAS No. 1803603-49-7](/img/structure/B1461871.png)
6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride
Overview
Description
6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride (6-DMPPA HCl) is a compound of pharmaceutical and research interest due to its ability to modulate the activity of various receptors, including serotonin, dopamine, and norepinephrine. It has been used in the synthesis of various drugs and has been studied for its potential in treating neurological and psychiatric disorders.
Scientific Research Applications
Pharmacological Research
6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride: is a compound that has shown promise in pharmacological research due to its structural similarity to piperidine derivatives, which are present in various pharmaceuticals . Its potential applications include:
Material Science
In material science, this compound’s unique properties make it suitable for:
Biochemistry
In the realm of biochemistry, the compound could be used for:
- Enzyme Inhibition Studies : To understand the mechanism of enzyme action and inhibition, which is vital for the development of new biochemical assays .
Medicinal Chemistry
Within medicinal chemistry, the compound’s applications might include:
- Antimicrobial Agent Synthesis : The synthesis of new antimicrobial agents, given the rising concern over antibiotic resistance .
Organic Synthesis
In organic synthesis, this compound can be valuable for:
- Synthetic Methodology Development : As a substrate in the development of new synthetic methodologies for constructing complex organic molecules .
Analytical Chemistry
Lastly, in analytical chemistry, it could be used for:
properties
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-13(14)15-12;/h3-8H,1-2H3,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSJXJGYDEAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=CC=C2)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethoxyphenyl)pyridin-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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